PD0325901's Enhanced Potency in pERK Suppression vs. the First-Generation MEK Inhibitor CI-1040
A key design goal for second-generation MEK inhibitors was to improve upon the modest clinical activity of CI-1040. PD0325901 demonstrates a substantial increase in cellular potency for inhibiting ERK1/2 phosphorylation. In a direct comparison using a cell-based assay, PD0325901 is reported to be approximately 500-fold more potent than CI-1040 at suppressing the phosphorylation of ERK1 and ERK2, which are the primary downstream targets of MEK1/2 activity . This data provides a clear quantitative basis for the potency differential.
| Evidence Dimension | Cellular potency for inhibition of ERK1/2 phosphorylation |
|---|---|
| Target Compound Data | IC50 = 0.33 nM (inhibition of MEK activity in mouse colon 26 cells) |
| Comparator Or Baseline | CI-1040 (PD184352), first-generation MEK inhibitor. Activity is defined relative to PD0325901. |
| Quantified Difference | PD0325901 exhibits a potency approximately 500-fold greater than CI-1040 in inhibiting ERK1/2 phosphorylation . |
| Conditions | Cell-based assays measuring phosphorylated ERK1/2 (pERK) levels. |
Why This Matters
This vast difference in cellular potency directly impacts the concentration required to achieve target modulation, influencing effective dosing in in vitro and in vivo studies and reducing the likelihood of off-target effects associated with higher compound concentrations.
